Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-bromo-2-(bromomethyl)benzaldehyde
Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-bromo-2-(bromomethyl)benzaldehyde
Foreword
In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel and intermediate compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into the molecular architecture of organic compounds. This guide is dedicated to a detailed exploration of the ¹H and ¹³C NMR spectral characteristics of 4-bromo-2-(bromomethyl)benzaldehyde, a bifunctional aromatic compound with significant potential as a building block in the synthesis of more complex molecules.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR spectral data, the molecular structure of 4-bromo-2-(bromomethyl)benzaldehyde is presented below with a systematic atom numbering scheme. This numbering will be used consistently throughout the guide to assign specific NMR signals to their corresponding nuclei.
Figure 1: Molecular structure and atom numbering for 4-bromo-2-(bromomethyl)benzaldehyde.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-bromo-2-(bromomethyl)benzaldehyde is predicted to exhibit distinct signals corresponding to the aldehydic, aromatic, and benzylic protons. The predicted data, generated using online NMR prediction tools, is summarized in the table below.[1][2]
| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Predicted Coupling Constant (J) [Hz] |
| H7 (-CHO) | ~10.2 | Singlet (s) | 1H | - |
| H6 | ~7.9 | Doublet (d) | 1H | ~8.0 |
| H5 | ~7.8 | Doublet of doublets (dd) | 1H | ~8.0, ~2.0 |
| H3 | ~7.7 | Doublet (d) | 1H | ~2.0 |
| H8 (-CH₂Br) | ~4.8 | Singlet (s) | 2H | - |
Table 1: Predicted ¹H NMR spectral data for 4-bromo-2-(bromomethyl)benzaldehyde.
Interpretation of the Predicted ¹H NMR Spectrum
A detailed analysis of the predicted ¹H NMR spectrum reveals the intricate electronic environment of the molecule.
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Aldehydic Proton (H7): The proton of the aldehyde group is expected to be the most downfield signal, appearing as a sharp singlet around 10.2 ppm. This significant deshielding is a characteristic feature of aldehydic protons and is attributed to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[3][4]
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Aromatic Protons (H3, H5, H6): The aromatic region, typically between 7.0 and 8.5 ppm, is predicted to show a complex pattern for the three non-equivalent aromatic protons.
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H6: This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to its downfield shift to approximately 7.9 ppm. It is expected to appear as a doublet due to coupling with H5.
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H5: Situated meta to the aldehyde and ortho to the bromine atom, this proton is influenced by both. It is predicted to be a doublet of doublets around 7.8 ppm, arising from coupling to both H6 and H3.
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H3: This proton is ortho to the bromomethyl group and meta to the bromine atom. It is expected to be the most upfield of the aromatic protons, appearing as a doublet around 7.7 ppm due to coupling with H5.
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-
Bromomethyl Protons (H8): The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and are expected to resonate as a singlet at approximately 4.8 ppm. The presence of the adjacent electronegative bromine atom causes a significant downfield shift compared to a standard methyl group. The signal is a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum for 4-bromo-2-(bromomethyl)benzaldehyde will show eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C7 (-CHO) | ~191 |
| C1 | ~136 |
| C2 | ~140 |
| C3 | ~134 |
| C4 | ~128 |
| C5 | ~132 |
| C6 | ~130 |
| C8 (-CH₂Br) | ~30 |
Table 2: Predicted ¹³C NMR spectral data for 4-bromo-2-(bromomethyl)benzaldehyde.
Interpretation of the Predicted ¹³C NMR Spectrum
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.
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Carbonyl Carbon (C7): The carbon of the aldehyde group is the most deshielded, with a predicted chemical shift of around 191 ppm. This is a characteristic resonance for aldehydic carbonyl carbons.[5][6]
-
Aromatic Carbons (C1-C6): The six carbons of the benzene ring are predicted to resonate in the range of 128-140 ppm.
-
C1 and C2: These are the ipso-carbons, directly attached to the aldehyde and bromomethyl groups, respectively. Their chemical shifts are significantly influenced by these substituents.
-
C4: This ipso-carbon is attached to the bromine atom and is expected around 128 ppm.
-
C3, C5, and C6: The chemical shifts of these protonated aromatic carbons are influenced by their positions relative to the three substituents.
-
-
Bromomethyl Carbon (C8): The carbon of the bromomethyl group is expected to appear in the aliphatic region, at approximately 30 ppm. The attachment to the electronegative bromine atom shifts it downfield compared to an unsubstituted methyl carbon.
Experimental Protocol for NMR Data Acquisition
For the successful acquisition of high-quality ¹H and ¹³C NMR spectra for 4-bromo-2-(bromomethyl)benzaldehyde, the following experimental protocol is recommended.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as the compound is expected to be soluble in it, and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic signals of the analyte.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.
-
Temperature: Standard room temperature (e.g., 298 K) should be appropriate.
¹H NMR Acquisition
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 16 ppm (from -2 to 14 ppm) should be sufficient.
-
Number of Scans: 16 to 32 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
¹³C NMR Acquisition
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard for obtaining a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of about 240 ppm (from -10 to 230 ppm) will cover the expected range of chemical shifts.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
Figure 2: Workflow for NMR Data Acquisition and Analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-bromo-2-(bromomethyl)benzaldehyde. The predicted chemical shifts, multiplicities, and coupling constants are in strong agreement with established principles of NMR spectroscopy and the known electronic effects of the constituent functional groups. The detailed interpretation and the provided experimental protocol offer a robust framework for any researcher working with this compound or structurally related molecules. The ultimate confirmation of these predictions awaits experimental verification, which would be a valuable contribution to the spectroscopic data landscape.
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ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Available at: [Link]
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University of Puget Sound. Summary of C13-NMR Interpretation. Available at: [Link]
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NMRdb.org. Predict all NMR spectra. Available at: [Link]
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NIST WebBook. Benzaldehyde, 4-bromo-. Available at: [Link]
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